Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate is a heterocyclic compound that contains both thiazole and thiazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate reagents to form the desired ester. One common method involves the use of methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1,3-thiazol-4-yl)pyridine
- 2-(2-Methyl-1,3-thiazol-4-yl)ethylamine
- 3-(2-Methyl-1,3-thiazol-4-yl)aniline
Uniqueness
Methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate is unique due to its dual thiazole and thiazoline rings, which confer distinct chemical and biological properties
Properties
CAS No. |
106251-57-4 |
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Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
methyl 3-(2-methyl-1,3-thiazol-4-yl)-1,2-thiazole-5-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-5-10-7(4-14-5)6-3-8(15-11-6)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
TURDYRIJMGSFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=NSC(=C2)C(=O)OC |
Origin of Product |
United States |
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